tert-butyl N-(1-phenylpiperidin-3-yl)carbamate
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Overview
Description
®-tert-Butyl (1-phenylpiperidin-3-yl)carbamate is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine widely used as a building block in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl (1-phenylpiperidin-3-yl)carbamate typically involves the reaction of ®-1-phenylpiperidin-3-amine with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature.
Industrial Production Methods
While specific industrial production methods for ®-tert-Butyl (1-phenylpiperidin-3-yl)carbamate are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using scalable solvents and reagents, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
®-tert-Butyl (1-phenylpiperidin-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into secondary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce secondary amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
®-tert-Butyl (1-phenylpiperidin-3-yl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of ®-tert-Butyl (1-phenylpiperidin-3-yl)carbamate involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
(S)-tert-Butyl (1-phenylpiperidin-3-yl)carbamate: The enantiomer of the compound, which may have different biological activities.
®-1-Phenylpiperidin-3-amine: The amine precursor used in the synthesis of the carbamate.
tert-Butyl carbamate: A simpler carbamate derivative used in various organic syntheses.
Uniqueness
®-tert-Butyl (1-phenylpiperidin-3-yl)carbamate is unique due to its specific stereochemistry and the presence of both the piperidine and carbamate functional groups. This combination imparts distinct chemical and biological properties, making it valuable in research and industrial applications .
Properties
Molecular Formula |
C16H24N2O2 |
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Molecular Weight |
276.37 g/mol |
IUPAC Name |
tert-butyl N-(1-phenylpiperidin-3-yl)carbamate |
InChI |
InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)17-13-8-7-11-18(12-13)14-9-5-4-6-10-14/h4-6,9-10,13H,7-8,11-12H2,1-3H3,(H,17,19) |
InChI Key |
AXNPXXNGNOMESU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCN(C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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